molecular formula C18H12ClF3N2O2 B2678914 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-56-7

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2678914
CAS No.: 904524-56-7
M. Wt: 380.75
InChI Key: SBTZBVIAVIGXQF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of chlorophenyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(3-trifluoromethylphenyl)urea
  • N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione exhibits unique structural features and chemical properties

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-5-2-6-15(10-14)24-8-7-23(16(25)17(24)26)11-12-3-1-4-13(9-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTZBVIAVIGXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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